(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17570605
InChI: InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC17570605

Molecular Formula: C10H9N3O4

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid -

Specification

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
IUPAC Name (2S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1
Standard InChI Key PWAANDSNQHWUET-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@@H](C(=O)O)N
Canonical SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N

Introduction

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by its unique structural features, including an amino group, a carboxylic acid group, and a phenyl ring substituted with both cyano and nitro groups. This compound is of significant interest in pharmaceutical research due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves several chemical steps, including the formation of the phenyl ring and the attachment of the cyano and nitro groups. The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice. High-performance liquid chromatography (HPLC) is often used to purify the final product, and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its identity.

Applications in Research

This compound is primarily used in research laboratories focusing on drug development and biochemical studies. Its unique functional groups contribute to its biological activity, making it a valuable candidate for studying structure-activity relationships in medicinal chemistry. Modifications in the side chain can significantly affect binding affinity and biological activity, which is crucial for optimizing drug candidates.

Biological Activity and Mechanism of Action

The biological activity of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is related to its potential role as a neurotransmitter or modulator in biological systems. Experimental studies have shown that alterations in the side chain can impact its binding affinity and biological activity, highlighting the importance of structure-activity relationship studies for drug development.

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